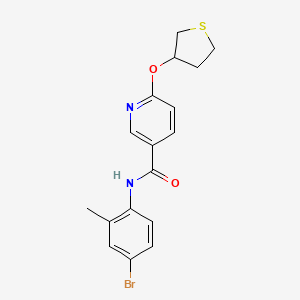

![molecular formula C20H13F3N4O B3004773 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-02-1](/img/structure/B3004773.png)

3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone" is a heterocyclic compound that belongs to the class of pyrazolyl-pyridazinones. These compounds are known for their diverse pharmacological activities, including cardiotonic and antimicrobial properties. The structure of this compound suggests that it may have potential biological activities due to the presence of the pyrazole and pyridazinone moieties, which are common in various biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolyl-pyridazinones typically involves the formation of the pyrazole ring followed by the introduction of the pyridazinone moiety. For instance, the synthesis of related compounds has been achieved through reactions involving hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization reactions . Cycloaddition reactions have also been employed to construct the pyridazinone ring, as seen in the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones . The use of iodine(III)-mediated oxidative cyclization has been reported for the synthesis of related triazolo-pyridines . These methods highlight the versatility of synthetic approaches for constructing the pyrazolyl-pyridazinone scaffold.

Molecular Structure Analysis

The molecular structure of pyrazolyl-pyridazinones is characterized by the presence of two nitrogen-containing heterocycles, which are likely to influence the compound's electronic properties and reactivity. The pyrazole ring is known for its electron-donating properties, while the pyridazinone ring can act as an electron acceptor . The presence of a trifluoromethyl group on the phenyl ring could further modulate the electronic properties of the compound, potentially affecting its biological activity.

Chemical Reactions Analysis

Pyrazolyl-pyridazinones can undergo various chemical reactions, including cycloadditions, condensations, and cyclizations. For example, the reaction of pyridazinone derivatives with hydrazine can lead to the formation of pyrazolo[4,3-c]pyridazines . The reactivity of the pyrazole moiety towards nucleophiles and electrophiles can also be exploited to introduce various substituents, which can be used to fine-tune the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolyl-pyridazinones are influenced by their molecular structure. The presence of nitrogen atoms and the trifluoromethyl group can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Gas chromatographic methods have been used to analyze related pyridazinone derivatives, indicating that these compounds can be quantified and characterized using chromatographic techniques .

科学的研究の応用

Phosphodiesterase 10A Inhibition and Potential Schizophrenia Treatment

A novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, including compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, have been developed. These compounds demonstrate potent inhibitory activity and high selectivity over other PDEs, making them promising candidates for schizophrenia treatment. Notable among these is TAK-063, which has shown effective suppression of phencyclidine-induced hyperlocomotion in mice and is currently undergoing clinical trials (Kunitomo et al., 2014).

Synthesis and Transformation in Heterocyclic Chemistry

Studies on the synthesis of heterocyclic compounds involve the transformation of β-dicarbonyl compounds into new 1-phenyl-3-R-4-(1H)pyridazinones. These transformations play a crucial role in the development of various biologically active compounds and have broad applications in medicinal chemistry (Plescia et al., 1981).

Cardiotonic Agents and Inotropic Activity

Compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone have been synthesized and evaluated for their potential as cardiotonic agents. These studies provide insights into the structure-activity relationships necessary for optimal inotropic activity, which is significant for the development of new therapeutic agents for heart conditions (Sircar et al., 1987).

Antimicrobial Applications

Research on iodine(III)-mediated oxidative synthesis has led to the creation of new compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone. These compounds have demonstrated potent antimicrobial activities, highlighting their potential use in combating bacterial and fungal infections (Prakash et al., 2011).

Anti-Influenza Virus Activity

Studies have also revealed the anti-avian influenza virus activity of some novel pyrazole, pyridazinone, and other heterocyclic derivatives. These compounds, including ones structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, have shown promising results against the H5N1 virus, indicating their potential in antiviral therapy (Flefel et al., 2012).

特性

IUPAC Name |

3-(1-phenylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O/c21-20(22,23)14-5-4-8-16(13-14)27-12-10-18(28)19(25-27)17-9-11-26(24-17)15-6-2-1-3-7-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWVEKJXYGYSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)

![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)

![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)

![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)